molecular formula C22H14O2 B14291538 Dibenz(a,h)anthracene-1,2-diol CAS No. 124027-77-6

Dibenz(a,h)anthracene-1,2-diol

Cat. No.: B14291538
CAS No.: 124027-77-6
M. Wt: 310.3 g/mol
InChI Key: LIUQDWBKHRLZRD-UHFFFAOYSA-N
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Description

Dibenz(a,h)anthracene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dibenz(a,h)anthracene structure. The compound is of significant interest in scientific research due to its potential biological effects and its role in the study of PAH metabolism and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenz(a,h)anthracene-1,2-diol typically involves the hydroxylation of dibenz(a,h)anthracene. One common method is the catalytic oxidation of dibenz(a,h)anthracene using osmium tetroxide (OsO₄) as the oxidizing agent. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions to yield the diol product.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,h)anthracene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon or partially reduced intermediates.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives such as quinones, reduced hydrocarbons, and various substituted aromatic compounds.

Scientific Research Applications

Dibenz(a,h)anthracene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a model compound to study the metabolism and reactivity of PAHs.

    Biology: The compound is investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Research focuses on its potential role in carcinogenesis and its effects on cellular processes.

    Industry: It is used in the development of analytical methods for detecting and quantifying PAHs in environmental samples.

Mechanism of Action

The mechanism of action of dibenz(a,h)anthracene-1,2-diol involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s effects are mediated through the formation of DNA adducts and the subsequent activation of cellular pathways involved in DNA repair, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Dibenz(a,h)anthracene: The parent compound, known for its carcinogenic properties.

    Benzo(a)pyrene-7,8-diol: Another PAH derivative with similar metabolic pathways and biological effects.

    Chrysene-1,2-diol: A structurally related compound with comparable reactivity and toxicity.

Uniqueness

Dibenz(a,h)anthracene-1,2-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the metabolic activation and detoxification of PAHs, contributing to the understanding of their carcinogenic mechanisms.

Properties

CAS No.

124027-77-6

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

naphtho[8,7-b]phenanthrene-1,2-diol

InChI

InChI=1S/C22H14O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,23-24H

InChI Key

LIUQDWBKHRLZRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=C(C=C5)O)O

Origin of Product

United States

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